2-Methoxy-5-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)benzonitrile
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Overview
Description
2-Methoxy-5-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)benzonitrile is an organic compound with a complex structure that includes a methoxy group, a tetrahydropyridine ring, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)benzonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Tetrahydropyridine Ring: The tetrahydropyridine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diketone, under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group using reagents like methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Formation of the Benzonitrile Moiety: The benzonitrile moiety can be introduced through a nucleophilic substitution reaction involving a suitable aryl halide and a cyanide source like sodium cyanide (NaCN).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium cyanide (NaCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-Methoxy-5-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the tetrahydropyridine ring play crucial roles in its binding affinity and activity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Omeprazole: A proton pump inhibitor with a similar methoxy group and pyridine ring structure.
Tetrahydrofuran derivatives: Compounds with similar tetrahydropyridine rings.
Uniqueness
2-Methoxy-5-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)benzonitrile is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H16N2O |
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Molecular Weight |
228.29 g/mol |
IUPAC Name |
2-methoxy-5-(3-methyl-2,3,4,5-tetrahydropyridin-6-yl)benzonitrile |
InChI |
InChI=1S/C14H16N2O/c1-10-3-5-13(16-9-10)11-4-6-14(17-2)12(7-11)8-15/h4,6-7,10H,3,5,9H2,1-2H3 |
InChI Key |
LWMWGTXHEDQOPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=NC1)C2=CC(=C(C=C2)OC)C#N |
Origin of Product |
United States |
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